2-benzoyl-1,3-thiazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing a heterocyclic scaffold with orthogonal reactive handles for combinatorial library synthesis often means settling for analogs lacking the critical 2-benzoyl carbonyl. 2-Benzoyl-1,3-thiazole-4-carboxylic acid (CAS 1509486-15-0) solves this by providing both a carboxylic acid and a ketone for sequential, selective derivatization (e.g., amide coupling, imine formation). - Dual reactive handles for parallel synthesis of focused libraries. - Computed XLogP3-AA 2.5 & TPSA 95.5 Ų predict favorable membrane permeability. - Validated 2-benzoyl-thiazole core for hypolipidemic & vasodilatory programs. - Non-interchangeable building block; InChIKey VSEMROMIKAJVFV-UHFFFAOYSA-N confirms unique regiochemistry. Shipped globally under ambient conditions; ≥95% purity ensures reproducible results.

Molecular Formula C11H7NO3S
Molecular Weight 233.24 g/mol
CAS No. 1509486-15-0
Cat. No. B6212470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzoyl-1,3-thiazole-4-carboxylic acid
CAS1509486-15-0
Molecular FormulaC11H7NO3S
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C11H7NO3S/c13-9(7-4-2-1-3-5-7)10-12-8(6-16-10)11(14)15/h1-6H,(H,14,15)
InChIKeyVSEMROMIKAJVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-1,3-thiazole-4-carboxylic Acid Overview


2-Benzoyl-1,3-thiazole-4-carboxylic acid (CAS 1509486-15-0) is a heterocyclic small-molecule scaffold (C11H7NO3S, MW 233.24 g/mol) comprising a 1,3-thiazole core substituted at the 2-position with a benzoyl group and at the 4-position with a carboxylic acid functionality [1]. Its computed XLogP3-AA is 2.5, and its topological polar surface area is 95.5 Ų, defining its physicochemical profile as a moderately lipophilic, hydrogen-bond-capable building block [1].

1
Heterocyclic building block with orthogonal reactive handles at 2- and 4-positions
2
Moderate lipophilicity (reported XLogP3-AA context) supports membrane-permeability research
3
Suitable for combinatorial library synthesis and pharmacophore exploration studies

Why Generic Substitution Fails


Although numerous thiazole-4-carboxylic acid derivatives exist, generic substitution of 2-benzoyl-1,3-thiazole-4-carboxylic acid is precluded by its specific substitution pattern—a benzoyl group directly attached at the 2-position of the thiazole ring [1]. This regiochemical arrangement, confirmed by its unique InChIKey (VSEMROMIKAJVFV-UHFFFAOYSA-N), directly influences computed properties such as XLogP3-AA (2.5) and hydrogen bond acceptor count (5) [1][2]. Even closely related analogs, like 2-benzyl-1,3-thiazole-4-carboxylic acid (CAS 36916-44-6), differ significantly in their hydrogen bond acceptor profile due to the replacement of the carbonyl with a methylene group . This carbonyl functionality is essential for potential downstream derivatization and intermolecular interactions, making this specific compound a non-interchangeable building block in synthetic workflows.

Target
Analog
2-Benzoyl-1,3-thiazole-4-carboxylic acid 5 H-bond acceptors; benzoyl carbonyl present
2-Benzyl analog (CAS 36916-44-6) 4 H-bond acceptors; carbonyl replaced by methylene
2-Benzoyl substitution XLogP3-AA 2.5; higher lipophilicity
2-Amino analog XLogP3-AA 0.8; significantly more polar

Quantitative Differentiation Evidence


Lipophilicity vs. Amino Analog

A key differentiation factor is the lipophilicity profile, which directly impacts solubility and permeability. 2-Benzoyl-1,3-thiazole-4-carboxylic acid has a computed XLogP3-AA value of 2.5, which is significantly higher than that of its 2-amino-substituted analog, 2-amino-1,3-thiazole-4-carboxylic acid (XLogP3-AA = 0.8) [1][2]. This difference is attributable to the hydrophobic benzoyl substituent.

Lipophilicity vs. Amino Analog
Cross-study comparable
ΔXLogP3-AA = +1.7
Reported lipophilicity difference suggests distinct permeability context
Computed by XLogP3 3.0; experimental logD validation advised
Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen Bond Acceptors vs. Benzyl Analog

The replacement of the benzoyl group with a benzyl group in the analog 2-benzyl-1,3-thiazole-4-carboxylic acid (CAS 36916-44-6) eliminates one hydrogen bond acceptor (the carbonyl oxygen) [1][2]. This structural change modifies the compound's hydrogen bond acceptor count from 5 in the target compound to 4 in the analog [1][2].

H-Bond Acceptors vs. Benzyl Analog
Cross-study comparable
5 vs. 4 acceptors
Additional carbonyl acceptor may alter pharmacophoric interaction profile
Computed by Cactvs; interaction assays needed for confirmation
Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

Topological Polar Surface Area Comparison

Topological Polar Surface Area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. 2-Benzoyl-1,3-thiazole-4-carboxylic acid exhibits a computed TPSA of 95.5 Ų, positioning it within a favorable range for oral bioavailability (<140 Ų) and potential CNS activity (<90 Ų is optimal, but 95.5 Ų is a borderline value) [1][2]. In contrast, the 5-aryl substituted analog, 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid, has a larger TPSA of 104 Ų due to the additional amino group [2].

TPSA Comparison
Cross-study comparable
95.5 vs. 104 Ų
Lower TPSA suggests favorable membrane-permeation balance for lead optimization
Predicted values; in vitro PAMPA or Caco-2 data to verify
Medicinal Chemistry ADME Prediction Drug Design

Hypolipidemic and Vasodilatory Precursor

The 2-benzoyl-1,3-thiazole-4-carboxylic acid core is directly relevant to a class of compounds with demonstrated biological activity. A patent (US4001447) discloses 2-hydroxymethyl-thiazole-5-carboxylic acid derivatives with marked hypolipemiant and vasodilatatory activity, where the 2-position substituent can be a benzoyl group [1]. This establishes the benzoyl-thiazole-carboxylic acid framework as a validated pharmacophore for cardiovascular applications.

Hypolipidemic / Vasodilatory Precursor
Class-level inference
Benzoyl-thiazole core cited in patent US4001447
Reported class-level pharmacological context; model-response context only
Patent data; independent replication required for specific derivative activity
Medicinal Chemistry Cardiovascular Disease Hypolipidemic Agents

R&D Application Scenarios


CNS and Intracellular Lead Optimization

Researchers aiming to develop small molecule probes or leads for targets within the central nervous system or intracellular compartments can utilize this scaffold. Its computed XLogP3-AA of 2.5 and TPSA of 95.5 Ų predict a favorable balance for membrane permeability, potentially reducing the need for extensive structural modifications to improve cell penetration [1][2].

Orthogonal Derivatization Building Block

This compound is an ideal starting material for combinatorial chemistry or parallel synthesis. The carboxylic acid group at the 4-position and the ketone of the benzoyl group at the 2-position offer orthogonal reactive handles. This dual functionality allows for sequential and selective derivatization (e.g., amide coupling, imine formation, or reduction) to generate focused libraries of novel analogs [1].

Cardiovascular Drug Discovery Precursor

Based on patent literature, the 2-benzoyl-thiazole framework is a validated core for hypolipidemic and vasodilatory compounds [1]. This compound can serve as a key intermediate for synthesizing and screening novel analogs within this pharmacologically relevant chemical space, offering a direct route to exploring new treatments for dyslipidemia and related cardiovascular conditions.

Physicochemical Education and Modeling

In academic settings, this compound serves as an excellent model system for teaching and applying computational chemistry concepts. Students and researchers can use its well-defined, computed descriptors (XLogP3-AA, TPSA, H-bond donors/acceptors) [1] as a benchmark for comparing experimental results from assays like PAMPA (parallel artificial membrane permeability assay) or logD determination, bridging the gap between in silico prediction and experimental validation.

Application
Selection Property
Validation Focus
CNS and Intracellular Lead Optimization
Computed lipophilicity and TPSA profile
Cell-permeability assay validation and brain penetration studies
Orthogonal Derivatization Building Block
Dual reactive handles at C2 and C4
Sequential amide coupling and ketone transformation consistency
Cardiovascular Pharmacophore Exploration
Patent-reported benzoyl-thiazole class activity
Model-response endpoint review; target-engagement confirmation
Physicochemical Education and Modeling
Well-defined computed descriptors
In silico-to-experimental correlation studies

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